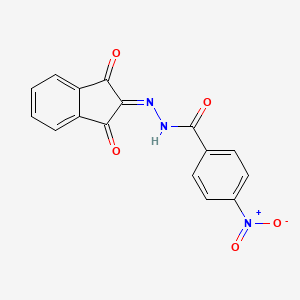

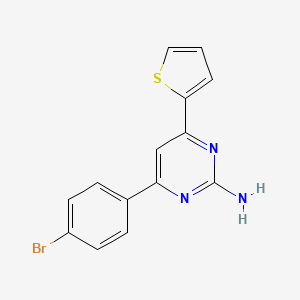

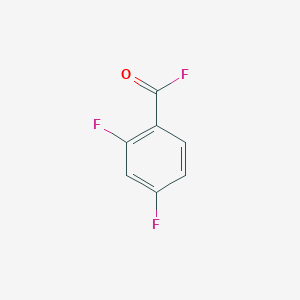

![molecular formula C8H5ClO4S2 B6316892 1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95% CAS No. 302798-37-4](/img/structure/B6316892.png)

1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%

描述

“1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride” is a chemical compound that has been studied for its potential applications in various fields. It has been used as a scaffold in the design and synthesis of STAT3 inhibitors, which have shown promise in the treatment of various cancer cells .

Synthesis Analysis

The synthesis of “1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride” and its derivatives has been reported in several studies. One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . Another method reported is the electrochemical reduction of benzo[b]thiophene 1,1-dioxides with HFIP as the hydrogen donor .Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride” is based on the benzo[b]thiophene 1,1-dioxide scaffold . Molecular作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

The compound is involved in the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Biochemical Pathways

The compound’s involvement in the synthesis of benzothiophene motifs suggests it may influence pathways related to these structures .

Result of Action

The result of the action of 1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride is the production of benzothiophene motifs . These motifs have diverse applications in medicinal chemistry and materials science .

Action Environment

The action of 1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride is influenced by various environmental factors. For instance, the synthesis of benzothiophene motifs was achieved using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature . The electrolyte used was Et4NPF6 and the co-solvent was HFIP/CH3NO2 .

属性

IUPAC Name |

1,1-dioxo-1-benzothiophene-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAMYHSHOGSJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

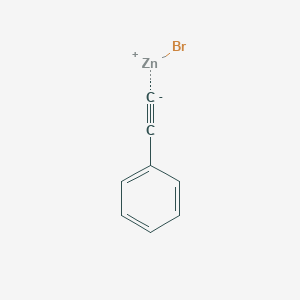

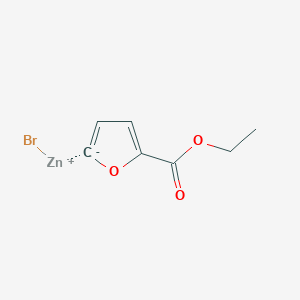

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)

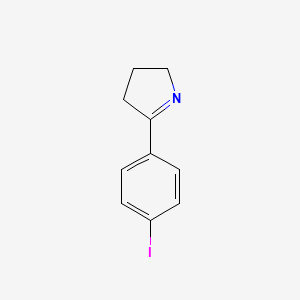

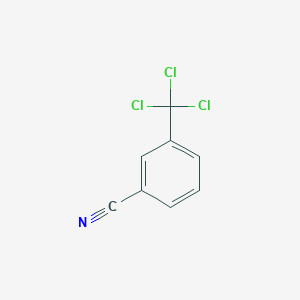

![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

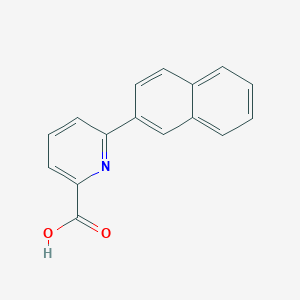

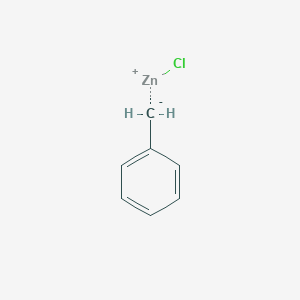

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)